molecular formula C8H7NO2 B584650 2H-[1,4]Dioxepino[2,3-C]pyridine CAS No. 140904-51-4

2H-[1,4]Dioxepino[2,3-C]pyridine

Cat. No.: B584650
CAS No.: 140904-51-4
M. Wt: 149.149
InChI Key: SGVSGFZNNMTMHV-UHFFFAOYSA-N
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Description

2H-[1,4]Dioxepino[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining a dioxepine ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,4]Dioxepino[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridoxine or pyridoxamine with suitable reagents to form the desired dioxepino-pyridine structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the fused ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-[1,4]Dioxepino[2,3-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2H-[1,4]Dioxepino[2,3-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,4]Dioxepino[2,3-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-[1,4]Dioxepino[2,3-C]pyridine is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes .

Properties

IUPAC Name

2H-[1,4]dioxepino[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-4-10-7-2-3-9-6-8(7)11-5-1/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVSGFZNNMTMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=COC2=C(O1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663814
Record name 2H-[1,4]Dioxepino[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140904-51-4
Record name 2H-[1,4]Dioxepino[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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